molecular formula C19H30N4O2 B2632756 [4-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone CAS No. 2415517-79-0

[4-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone

Cat. No. B2632756
CAS RN: 2415517-79-0
M. Wt: 346.475
InChI Key: TUOAWDILNJZFJD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an indazole ring, a morpholine ring, and a piperidine ring. Indazoles are a type of heterocyclic aromatic organic compound, while morpholine and piperidine are types of heterocyclic amines .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves several steps to form the various rings and attach the functional groups. The synthesis of similar compounds often involves reactions such as nucleophilic substitution, ring closure, and amide formation .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The indazole ring is a fused two-ring system, while the morpholine and piperidine rings are six-membered rings with one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amine groups in the morpholine and piperidine rings could potentially participate in reactions such as acid-base reactions or nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make the compound basic. Additionally, the compound is likely to be solid at room temperature .

properties

IUPAC Name

[4-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-21-17(15-7-3-4-8-16(15)20-21)13-22-11-12-25-18(14-22)19(24)23-9-5-2-6-10-23/h18H,2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOAWDILNJZFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)CN3CCOC(C3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole

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